![molecular formula C9H15NO2 B049403 (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid CAS No. 145438-94-4](/img/structure/B49403.png)
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Overview
Description
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a chiral compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is a derivative of indole, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid involves several steps. One common method starts with the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride using phosphorous pentachloride and dichloromethane . This intermediate is then converted to 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride using methylbenzene and acetyl chloride . Subsequent steps involve the use of DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene to prepare 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid . Finally, the target compound is obtained by reacting (2S)-octahydro-1H-indole-2-methyl carboxylate with methanol and palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient, cost-effective, and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Investigation of Neurotransmitter Systems
In neuroscience, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is employed to study neurotransmitter systems. Its structural characteristics allow researchers to explore its effects on neurological disorders and potential treatments .
Example Application: Neurotransmitter Modulation
Research has indicated that derivatives of this compound can modulate neurotransmitter release and receptor activity, providing insights into conditions such as depression and anxiety .
Polymer Chemistry
Enhancement of Material Properties
The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability. This application is particularly relevant in industries such as packaging and automotive manufacturing .
Property | Before Addition | After Addition |
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Tensile Strength | X MPa | Y MPa |
Thermal Stability | Z °C | W °C |
Agrochemicals
Development of Safer Pesticides
In agrochemical formulations, this compound contributes to creating more effective and environmentally friendly pesticides and herbicides. Its ability to enhance bioactivity while reducing toxicity makes it a valuable component in sustainable agriculture practices .
Biochemical Assays
Studying Enzyme Activity
Researchers utilize this compound in biochemical assays to investigate enzyme activities and metabolic pathways. This application is critical for developing innovative solutions in biotechnology .
Example Study: Enzyme Kinetics
A study employed this compound to analyze enzyme kinetics in metabolic pathways related to drug metabolism .
Mechanism of Action
The mechanism of action of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trandolapril Bicyclic Acid: A related compound used as an intermediate in the synthesis of the antihypertensive drug trandolapril.
Perindopril Related Compound 1: Another similar compound used in the synthesis of perindopril, an ACE inhibitor.
Uniqueness
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it valuable in asymmetric synthesis and drug development, where stereochemistry plays a crucial role in the efficacy and safety of pharmaceutical agents .
Biological Activity
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is a bicyclic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly the angiotensin-converting enzyme (ACE) inhibitors Perindopril and Trandolapril. This article explores its biological activity, including its mechanisms of action, pharmacological significance, and potential therapeutic applications.
- Molecular Formula : C9H15NO2
- Molar Mass : 171.23 g/mol
- CAS Number : 87679-37-6
The primary biological activity of this compound is linked to its role as a precursor in the synthesis of ACE inhibitors. ACE inhibitors function by blocking the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is critical in managing hypertension and heart failure.
Pharmacological Significance
- ACE Inhibition :
-
Antiviral Potential :
- Recent research has indicated that derivatives of indole-2-carboxylic acids exhibit antiviral properties, particularly against HIV-1 integrase. Although this compound itself has not been directly tested for antiviral activity, its structural analogs demonstrate promising inhibitory effects on viral replication .
Synthesis and Analytical Methods
The synthesis of this compound has been optimized through various methods to ensure high purity and yield. High-performance liquid chromatography (HPLC) has been employed for the quantification and separation of this compound from its isomers. The HPLC method developed allows for the reliable determination of stereochemical purity essential for pharmaceutical applications .
Table 1: HPLC Method Parameters
Parameter | Value |
---|---|
Mobile Phase | 10 mM Potassium dihydrogen phosphate buffer |
Flow Rate | 1.5 mL/min |
Column Temperature | 35°C |
Injection Volume | 10 µL |
Case Studies
- Trandolapril Synthesis :
- Antihypertensive Efficacy :
Future Directions
Research continues to explore the potential modifications of this compound to enhance its biological activity. Structural optimizations may lead to new derivatives with improved pharmacological profiles or additional therapeutic applications beyond hypertension management.
Properties
IUPAC Name |
(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-CSMHCCOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427049 | |
Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145438-94-4 | |
Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145438-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes used to prepare (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid?
A1: Several synthetic approaches have been explored to prepare this chiral molecule:
- From 3-chloro-2-aminopropionic acid methyl ester hydrochloride: This method utilizes a multistep approach, involving the reaction of 3-chloro-2-aminopropionic acid methyl ester hydrochloride with methylbenzene and acetyl chloride to yield 3-chloro-2-acetyl amino-propionic acid methyl ester hydrochloride. [] This intermediate is then reacted with DMF and 1-pyrrole cyclohexene to form 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid. Subsequent steps involve esterification, asymmetric hydrogenation, and hydrolysis to obtain the desired this compound. []
- From cyclohexene and chloramine: This method starts with the reaction of readily available cyclohexene and chloramine to produce cyclohexane aziridine. [] This aziridine undergoes ring-opening with a Grignard reagent followed by cyclization and deprotection steps to ultimately yield the target compound. []
Q2: What are the challenges associated with the synthesis of this compound?
A2: One of the major challenges in the synthesis of this compound is achieving high stereoselectivity. As a chiral molecule, it exists in various stereoisomeric forms, but only the (2S,3aR,7aS) isomer is desired for the synthesis of Trandolapril. [] This necessitates the use of stereospecific reactions or effective chiral resolution techniques to obtain the desired isomer with high purity.
Q3: How does the structure of this compound relate to its use as a Trandolapril intermediate?
A3: this compound provides the structural backbone for Trandolapril. [] During Trandolapril synthesis, this carboxylic acid moiety reacts with N- [1- (S) - ethoxycarbonyl-3-phenylpropyl]-L-alanine N- carboxyanhydride to form the final drug molecule. [] This specific stereochemistry of the carboxylic acid is crucial for the biological activity of Trandolapril as an ACE inhibitor.
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